N6-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine-3'-O-succinate, triethylamine salt

描述

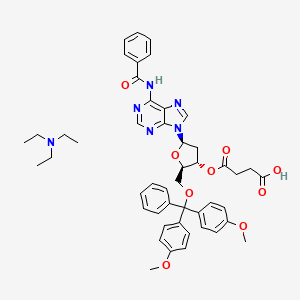

This compound (CAS: 74405-42-8) is a critical intermediate in oligonucleotide synthesis, particularly in solid-phase methodologies. Its structure comprises:

- N6-Benzoyl protection: Shields the exocyclic amine of adenosine, preventing unwanted side reactions during coupling .

- 5'-O-(4,4'-dimethoxytrityl) (DMT) group: Enables temporary protection of the 5'-hydroxyl and facilitates purification via trityl monitoring .

- 3'-O-succinate linkage: Serves as a bridge for covalent attachment to solid supports (e.g., controlled-pore glass or polystyrene resins) .

- Triethylamine (TEA) salt: Enhances solubility in organic solvents like dichloromethane or acetonitrile, critical for automated synthesis workflows .

Molecular Formula: C₄₂H₃₉N₅O₉ (succinate form, triethylamine salt excluded) .

Applications:

属性

CAS 编号 |

402944-15-4 |

|---|---|

分子式 |

C48H54N6O9 |

分子量 |

859.0 g/mol |

IUPAC 名称 |

4-[(2R,3S,5R)-5-(6-benzamidopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl]oxy-4-oxobutanoic acid;N,N-diethylethanamine |

InChI |

InChI=1S/C42H39N5O9.C6H15N/c1-52-31-17-13-29(14-18-31)42(28-11-7-4-8-12-28,30-15-19-32(53-2)20-16-30)54-24-34-33(56-37(50)22-21-36(48)49)23-35(55-34)47-26-45-38-39(43-25-44-40(38)47)46-41(51)27-9-5-3-6-10-27;1-4-7(5-2)6-3/h3-20,25-26,33-35H,21-24H2,1-2H3,(H,48,49)(H,43,44,46,51);4-6H2,1-3H3/t33-,34+,35+;/m0./s1 |

InChI 键 |

UDGJPBOXKDHNLL-ROVOMQDHSA-N |

手性 SMILES |

CCN(CC)CC.COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)OC(=O)CCC(=O)O |

规范 SMILES |

CCN(CC)CC.COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)OC(=O)CCC(=O)O |

产品来源 |

United States |

生物活性

N6-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine-3'-O-succinate, triethylamine salt (CAS No. 64325-78-6) is a modified nucleoside that exhibits various biological activities. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

The molecular formula of N6-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine-3'-O-succinate is C38H35N5O6, with a molecular weight of 657.71 g/mol. The compound features several functional groups that contribute to its biological properties, including a benzoyl group and a dimethoxytrityl moiety.

| Property | Value |

|---|---|

| CAS Number | 64325-78-6 |

| Molecular Weight | 657.71 g/mol |

| Purity | >99% (HPLC) |

| Melting Point | 94°C |

| Solubility | Low GI absorption |

| BBB Permeability | No |

Antiviral Activity

Research indicates that N6-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine derivatives exhibit antiviral properties against various viruses. A study demonstrated that modifications to the adenine structure can enhance selectivity and potency against viral enzymes such as reverse transcriptase and RNA-dependent RNA polymerase.

Anticancer Activity

The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies have revealed that it can induce apoptosis in several cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the modulation of signaling pathways related to cell survival and apoptosis.

Case Study:

In a recent study involving human breast cancer cell lines (MCF-7), treatment with N6-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine resulted in a significant reduction in cell viability (p < 0.05). The compound induced G1 phase arrest and increased the expression of pro-apoptotic factors.

Antibacterial Activity

While primarily studied for its antiviral and anticancer properties, some derivatives have also demonstrated antibacterial activity. The modifications enhance binding affinity to bacterial ribosomes, which can inhibit protein synthesis.

The biological activity of N6-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine is attributed to its ability to mimic natural nucleotides, allowing it to interfere with nucleic acid synthesis and function. The presence of bulky substituents like the dimethoxytrityl group enhances lipophilicity and cellular uptake.

相似化合物的比较

Structural Modifications and Functional Groups

Key Observations :

- 3'-Modifications : The 3'-succinate group in the target compound enables covalent immobilization, while phosphoramidite or propargyl derivatives prioritize chain elongation or functionalization .

- Sugar Modifications : 2'-fluoro or 2'-O-methyl variants (e.g., ) improve duplex stability and metabolic resistance compared to unmodified deoxyribose .

Critical Differences :

Application-Specific Performance

| Compound | Advantages | Limitations |

|---|---|---|

| Target Compound | - Ideal for high-throughput solid-phase synthesis - Stable under acidic DMT-deprotection conditions |

- Limited utility in solution-phase synthesis |

| 3'-Phosphoramidites | - Rapid coupling kinetics (5–10 min/cycle) - Compatibility with automated synthesizers |

- Moisture-sensitive; requires anhydrous conditions |

| 3'-O-Propargyl Derivatives | - Enables Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | - Lower coupling efficiency compared to phosphoramidites |

Case Study :

- Target vs. Phosphoramidite : The target compound’s succinate linker is irreversible, ensuring stable support attachment, whereas phosphoramidites form reversible phosphodiester bonds for chain elongation .

常见问题

Q. What is the functional role of the N6-benzoyl and 4,4'-dimethoxytrityl (DMT) groups in this compound during oligonucleotide synthesis?

- Methodological Explanation : The N6-benzoyl group protects the exocyclic amine of the adenine base during solid-phase oligonucleotide synthesis, preventing unintended side reactions during phosphoramidite coupling . The 5'-O-DMT group serves as a temporary protecting group for the 5'-hydroxyl, enabling stepwise elongation of the oligonucleotide chain. The DMT group is selectively removed under acidic conditions (e.g., 3% trichloroacetic acid in dichloromethane) prior to each coupling cycle . The 3'-O-succinate linker facilitates covalent attachment to controlled-pore glass (CPG) solid supports, which is critical for automated synthesis .

Q. How does the triethylamine salt form influence the compound’s stability and solubility in organic solvents?

- Methodological Explanation : The triethylamine counterion enhances solubility in anhydrous acetonitrile or tetrahydrofuran, which are standard solvents for phosphoramidite-based oligonucleotide synthesis. This improves reagent delivery during automated synthesis. The salt form also stabilizes the compound against hydrolysis by neutralizing acidic byproducts generated during storage. Researchers should ensure rigorous anhydrous handling (e.g., argon atmosphere, molecular sieves) to maintain reactivity .

Advanced Research Questions

Q. What experimental strategies can optimize the coupling efficiency of this phosphoramidite in automated oligonucleotide synthesis?

- Methodological Recommendations :

- Activation Reagents : Use 0.45 M 5-ethylthio-1H-tetrazole (ETT) or 0.25 M 4,5-dicyanoimidazole (DCI) to activate the phosphoramidite. ETT typically provides faster coupling kinetics for bulky nucleosides .

- Coupling Time : Extend coupling time to 180–300 seconds (vs. standard 30 seconds) to account for steric hindrance from the DMT and benzoyl groups .

- Design of Experiments (DoE) : Apply factorial designs to optimize molar excess (e.g., 2–5 equivalents) and temperature (20–40°C) while monitoring stepwise yield via trityl assay .

Q. How can researchers analyze and resolve discrepancies in molecular weight characterization of oligonucleotides synthesized using this compound?

- Methodological Workflow :

- Mass Spectrometry (MS) : Use MALDI-TOF or ESI-MS to compare observed vs. theoretical masses. Deviations >1 Da may indicate incomplete deprotection (e.g., residual benzoyl groups) or depurination .

- Ion-Pair HPLC : Perform gradient elution with 0.1 M triethylammonium acetate (TEAA) buffer and acetonitrile to detect truncation products. Adjust deprotection conditions (e.g., ammonium hydroxide treatment at 55°C for 16 hours) if impurities exceed 5% .

Q. What methodologies are recommended for identifying and quantifying residual triethylamine in oligonucleotide products?

- Analytical Protocols :

- Ion Chromatography (IC) : Use a conductivity detector with a Dionex IonPac CS12 column and 20 mM methanesulfonic acid eluent. Calibrate against triethylamine standards (1–100 ppm) .

- Headspace Gas Chromatography (GC) : Detect volatile triethylamine using a DB-624 column and flame ionization detector (FID). Validate recovery rates (>95%) via spiked samples .

Q. What are the critical storage parameters to maintain the compound’s reactivity over extended periods?

- Best Practices :

- Store lyophilized solid at –20°C under argon in amber vials to prevent moisture absorption and photodegradation.

- Monitor purity quarterly via reverse-phase HPLC (C18 column, acetonitrile/water gradient). Acceptable purity thresholds are ≥95% for synthesis-grade material .

Data Contradiction Analysis

Q. How can researchers reconcile conflicting reports on the steric effects of the DMT group during coupling?

- Resolution Strategy :

- Comparative Studies : Conduct parallel syntheses with and without the DMT group (e.g., using a DMT-off derivative) to isolate steric impacts.

- Kinetic Analysis : Use real-time 31P NMR to measure coupling reaction rates under varying steric conditions. suggests steric hindrance minimally affects coupling efficiency when using optimized activators like DCI .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。